molecular formula C9H8BrNS B3335019 2-Bromo-4,7-dimethyl-1,3-benzothiazole CAS No. 1019115-44-6

2-Bromo-4,7-dimethyl-1,3-benzothiazole

Cat. No. B3335019
CAS RN: 1019115-44-6
M. Wt: 242.14 g/mol
InChI Key: OMCQXYRXLFOIDF-UHFFFAOYSA-N
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Description

“2-Bromo-4,7-dimethyl-1,3-benzothiazole” is a compound that belongs to the benzothiazole class . Benzothiazoles are a class of heterocyclic compounds that have a benzene ring fused to a thiazole ring . They are known for their wide range of biological activities and medicinal applications .


Synthesis Analysis

The synthesis of benzothiazoles, including “2-Bromo-4,7-dimethyl-1,3-benzothiazole”, can be achieved through various methods. One common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another approach involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials . These synthetic approaches have been developed over the years and are crucial for the fabrication of 2-arylbenzothiazoles .


Chemical Reactions Analysis

Benzothiazoles, including “2-Bromo-4,7-dimethyl-1,3-benzothiazole”, can undergo various chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Another reaction involves the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles, including “2-Bromo-4,7-dimethyl-1,3-benzothiazole”, are anticipated to be significant . The synthesis of 2-arylbenzothiazoles through different synthetic pathways will be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-bromo-4,7-dimethyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCQXYRXLFOIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,7-dimethyl-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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